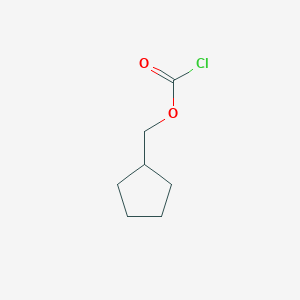

Cyclopentylmethyl chloroformate

Description

Cyclopentylmethyl chloroformate (CAS 50715-28-1; molecular formula C₆H₉ClO₂; molecular weight 148.59 g/mol) is a chloroformate ester widely utilized as an acylating agent in organic synthesis. Its primary applications include the production of pharmaceuticals, agrochemicals, and fine chemicals, particularly in synthesizing active pharmaceutical ingredients (APIs) . Key physicochemical properties include:

- Boiling Point: 173.32°C at 760 mmHg

- Density: 1.19 g/cm³

- Flash Point: 66.74°C

- Storage Conditions: Requires refrigeration (2–8°C) and airtight containment to prevent hydrolysis .

The compound’s cyclopentyl group enhances steric hindrance, influencing reactivity and selectivity in nucleophilic substitution reactions.

Properties

CAS No. |

38240-04-9 |

|---|---|

Molecular Formula |

C7H11ClO2 |

Molecular Weight |

162.61 g/mol |

IUPAC Name |

cyclopentylmethyl carbonochloridate |

InChI |

InChI=1S/C7H11ClO2/c8-7(9)10-5-6-3-1-2-4-6/h6H,1-5H2 |

InChI Key |

DDPRIBJJDYHQDB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)COC(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis Applications

2.1 Synthesis of Esters and Amides

Cyclopentylmethyl chloroformate is primarily employed as a reagent for the synthesis of esters and amides from alcohols and amines, respectively. The reaction proceeds via nucleophilic attack by the alcohol or amine on the carbonyl carbon of the chloroformate, resulting in the formation of the desired ester or amide along with the release of hydrochloric acid.

Reaction Mechanism:

Polymer Chemistry

3.1 Role in Polymerization Processes

This compound has been utilized as a chain transfer agent in controlled radical polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. It allows for precise control over molecular weight and polydispersity index (PDI), which are critical parameters in polymer synthesis.

Case Study: RAFT Polymerization

- Objective: To synthesize polystyrene with controlled molecular weight.

- Findings: The use of this compound resulted in polystyrene with a narrow PDI, demonstrating its effectiveness as a chain transfer agent.

Medicinal Chemistry

4.1 Synthesis of Pharmaceutical Compounds

In medicinal chemistry, this compound is used to synthesize various bioactive compounds, including potential pharmaceuticals. Its ability to facilitate the formation of amide bonds makes it a valuable tool for constructing complex molecules.

Case Study: Anticancer Agents

- Objective: To develop novel anticancer agents through amide bond formation.

- Findings: Compounds synthesized using this compound exhibited significant cytotoxicity against cancer cell lines, highlighting its potential in drug development.

Toxicological Assessment

The toxicological profile of this compound has been evaluated to ensure safety in laboratory and industrial applications. Studies indicate that while it possesses some irritant properties, it is generally considered safe when handled with appropriate precautions.

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity | Low |

| Skin Irritation | Moderate |

| Mutagenicity | Negative |

Comparison with Similar Compounds

Chemical Properties and Reactivity

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Structural Features |

|---|---|---|---|---|---|---|

| Cyclopentylmethyl chloroformate | 50715-28-1 | C₆H₉ClO₂ | 148.59 | 173.32 | 1.19 | Cyclopentyl group (5-membered ring) |

| Methyl chloroformate | 79-22-1 | C₂H₃ClO₂ | 94.50 | 71–72 | 1.22 | Methyl group (small, linear) |

| Cyclohexyl chloroformate | 13248-54-9 | C₇H₁₁ClO₂ | 162.61 | 183–185 | 1.12 | Cyclohexyl group (6-membered ring) |

| Phenyl chloroformate | 1885-14-9 | C₇H₅ClO₂ | 156.57 | 192–194 | 1.25 | Aromatic phenyl group |

| 2-Phenoxyethyl chloroformate | 50715-28-1 | C₉H₉ClO₃ | 200.62 | 210–212 | 1.28 | Phenoxyethyl group (ether linkage) |

Key Observations :

- Reactivity : Methyl chloroformate exhibits higher reactivity due to the electron-withdrawing methyl group, whereas aromatic (phenyl) and bulky cycloalkyl (cyclopentyl/cyclohexyl) substituents reduce reaction rates but improve selectivity .

- Thermal Stability: Cyclohexyl and phenoxyethyl derivatives have higher boiling points, reflecting stronger intermolecular interactions .

Market Trends and Demand

- This compound: Projected CAGR of 6.2% (2024–2032), driven by API demand in North America and Europe .

- Methyl Chloroformate : Declining use due to substitution with safer alternatives (e.g., ethyl chloroformate) in agrochemicals .

- 2-Phenoxyethyl Chloroformate: Rapid growth in Asia-Pacific (8.1% CAGR) linked to expanding dye and pharmaceutical sectors .

Q & A

Q. What are the critical safety protocols for handling cyclopentylmethyl chloroformate in laboratory settings?

this compound requires stringent safety measures due to its reactivity and toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Tightly fitting protective eyewear (EN 166), impermeable butyl rubber gloves (EN 374), and lab coats/aprons to prevent skin contact .

- Respiratory Protection: Use a positive-pressure, supplied-air respirator in poorly ventilated areas .

- Storage: Keep containers tightly closed, grounded, and in well-ventilated spaces to prevent static discharge or vapor accumulation .

- Emergency Measures: Immediate decontamination of exposed skin/clothing and use of CO₂ or dry powder extinguishers for fires .

Q. How can researchers synthesize this compound, and what are common pitfalls?

While specific synthesis protocols for this compound are not detailed in the provided evidence, analogous chloroformate synthesis (e.g., methyl chloroformate) involves reacting cyclopentylmethanol with phosgene or its derivatives. Key considerations:

- Moisture Control: Hydrolysis with water produces HCl and CO₂, requiring anhydrous conditions .

- Reagent Purity: Trace impurities (e.g., metals) can trigger explosive side reactions, necessitating high-purity solvents and reagents .

- Ventilation: Use fume hoods to mitigate inhalation risks from volatile intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

Common methods include:

- GC-MS/NMR: For structural verification and purity assessment. Derivatization protocols (e.g., using propyl chloroformate for amino acid analysis) can enhance detectability .

- FT-IR: To confirm functional groups (e.g., carbonyl and chloroformate stretches).

- Titration: Quantifying active chloride content via hydrolysis and back-titration .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated acylations?

Optimization strategies include:

- Solvent Selection: Non-polar solvents (e.g., dichloromethane) minimize hydrolysis.

- Temperature Control: Low temperatures (0–5°C) reduce side reactions .

- Stoichiometry: Excess chloroformate (1.2–1.5 equivalents) ensures complete substrate conversion.

- Catalysis: Lewis acids (e.g., ZnCl₂) may accelerate acylation of sterically hindered alcohols .

Q. How should researchers resolve contradictions in toxicity data across studies?

Discrepancies in LC₅₀ values (e.g., Vernot et al. vs. other studies ) can arise from variations in exposure duration, animal models, or analytical methods. Mitigation strategies:

- Meta-Analysis: Pool data from multiple studies to identify trends.

- Standardized Protocols: Adopt OECD or EPA guidelines for consistent in vivo/in vitro testing .

- Dose-Response Modeling: Use tools like probit analysis to refine toxicity thresholds (see Table 1) .

Table 1: Comparative Acute Toxicity of Chloroformates

| Compound | LC₅₀ (ppm, 4-hour) | Model System | Reference |

|---|---|---|---|

| Methyl Chloroformate | 88 (male rats) | Sprague-Dawley | |

| Ethyl Chloroformate | 13–18 | Mixed-sex rodents |

Q. What green chemistry alternatives exist for this compound in demethylation reactions?

Microwave-assisted and flow electrolysis methods offer sustainable alternatives:

- Microwave Reactors: Enable rapid, solvent-free N-/O-demethylation with higher space-time yields than traditional methods .

- Flow Chemistry: Reduces waste and improves safety by minimizing human exposure (300-fold yield increase reported in analogous systems) .

- Catalytic Systems: Immobilized enzymes or metal-organic frameworks (MOFs) may replace stoichiometric chloroformate use .

Q. How do steric and electronic effects influence this compound’s reactivity in nucleophilic substitutions?

The cyclopentyl group introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Electronic effects:

- Electrophilicity: The electron-withdrawing chloroformate group enhances electrophilicity at the carbonyl carbon.

- Solvent Effects: Polar aprotic solvents (e.g., THF) stabilize transition states in SN² mechanisms .

- Kinetic Studies: Use stopped-flow techniques to measure rate constants under varying conditions .

Methodological Guidance

Q. How to design experiments investigating this compound’s mechanism in peptide coupling?

- Control Variables: Temperature, solvent polarity, and base strength (e.g., triethylamine vs. DMAP).

- Isotopic Labeling: Use ¹⁸O-labeled water to trace hydrolysis pathways .

- In Situ Monitoring: ReactIR or Raman spectroscopy to detect intermediates .

Q. What statistical approaches are suitable for analyzing conflicting toxicity data?

- ANOVA/Deviance Analysis: Compare model fits (e.g., full vs. reduced models) to identify significant variables (see Table 2) .

- Bootstrap Resampling: Estimate confidence intervals for LC₅₀ values .

Table 2: Example Deviance Analysis for Toxicity Modeling

| Model Type | Log-Likelihood | Deviance | P-value |

|---|---|---|---|

| Full Model | -16.09 | 41.12 | <0.0001 |

| Fitted Model | -17.32 | 38.65 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.